1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3
Brand Name: Vulcanchem
CAS No.: 1346599-36-7
VCID: VC0125925
InChI: InChI=1S/C11H11N5/c1-6-5-13-7-3-9-10(4-8(7)14-6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15)/i2D3
SMILES: CC1=NC2=CC3=C(C=C2N=C1)N=C(N3C)N
Molecular Formula: C11H11N5
Molecular Weight: 216.26 g/mol

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3

CAS No.: 1346599-36-7

Cat. No.: VC0125925

Molecular Formula: C11H11N5

Molecular Weight: 216.26 g/mol

* For research use only. Not for human or veterinary use.

1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 - 1346599-36-7

Specification

CAS No. 1346599-36-7
Molecular Formula C11H11N5
Molecular Weight 216.26 g/mol
IUPAC Name 6-methyl-3-(trideuteriomethyl)imidazo[4,5-g]quinoxalin-2-amine
Standard InChI InChI=1S/C11H11N5/c1-6-5-13-7-3-9-10(4-8(7)14-6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15)/i2D3
Standard InChI Key VDYWCSWBQPTHDB-BMSJAHLVSA-N
Isomeric SMILES [2H]C([2H])([2H])N1C2=C(C=C3C(=C2)N=C(C=N3)C)N=C1N
SMILES CC1=NC2=CC3=C(C=C2N=C1)N=C(N3C)N
Canonical SMILES CC1=NC2=CC3=C(C=C2N=C1)N=C(N3C)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator